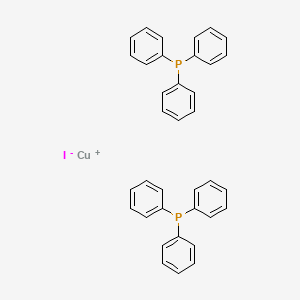![molecular formula C19H15N3O2 B14155914 2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione CAS No. 896822-97-2](/img/structure/B14155914.png)
2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione is a heterocyclic compound that belongs to the pyrimido[4,5-b]quinoline family. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties . The unique structure of this compound makes it a valuable target for synthetic and medicinal chemistry research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione typically involves a multi-component reaction. One common method is the reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride . This reaction is usually carried out in chloroform under reflux conditions. Another approach involves the use of barbituric acid, aromatic aldehydes, and anilines in a one-pot reaction, often catalyzed by l-proline in an aqueous medium .
Industrial Production Methods
Industrial production of pyrimido[4,5-b]quinoline derivatives, including this compound, often employs green chemistry techniques. These methods focus on using environmentally friendly solvents and catalysts, such as low transition temperature mixtures and recyclable reaction media . The goal is to achieve high yields with minimal waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydropyrimidoquinoline derivatives.
Substitution: Substitution reactions, particularly involving halogens, can modify the phenyl ring or the pyrimidoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted pyrimidoquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit enzymes such as tyrosine kinases and tyrosyl-DNA phosphodiesterase II . These interactions lead to the promotion of apoptosis, DNA damage repair, and cell cycle arrest .
Comparación Con Compuestos Similares
Similar Compounds
5-Deazaflavins: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimido[4,5-b]quinoline-2,4(3H,10H)-diones: These derivatives are closely related and have been studied for their anticancer properties.
Uniqueness
2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can enhance its biological activity and make it a valuable compound for further research and development .
Propiedades
Número CAS |
896822-97-2 |
|---|---|
Fórmula molecular |
C19H15N3O2 |
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
2,10-dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione |
InChI |
InChI=1S/C19H15N3O2/c1-12-20-18-16(19(24)22(12)13-8-4-3-5-9-13)17(23)14-10-6-7-11-15(14)21(18)2/h3-11H,1-2H3 |
Clave InChI |
DUBNONWWMOUVDR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1C4=CC=CC=C4 |
Solubilidad |
46.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Diethylamino)ethyl]-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea](/img/structure/B14155837.png)
![2,5,8,18,21,24-hexaoxa-12,30-dithia-14,28-diazapentacyclo[23.7.0.09,17.011,15.027,31]dotriaconta-1(25),9(17),10,13,15,26,28,31-octaene-13,29-diamine](/img/structure/B14155839.png)


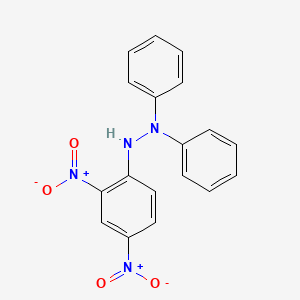
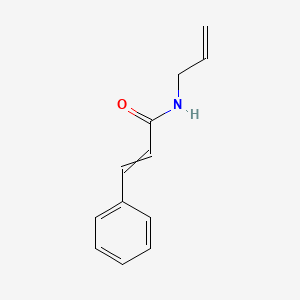
![N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B14155871.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B14155878.png)
![2-Methyl-1-phenyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14155883.png)
![2,6-dibenzyl-4-N,8-N-bis(1,2,4-triazol-4-yl)triazolo[4,5-f]benzotriazole-4,8-diimine](/img/structure/B14155884.png)
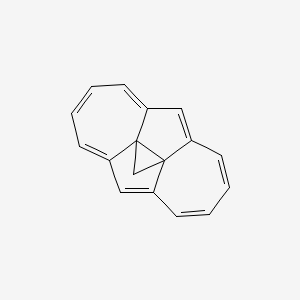
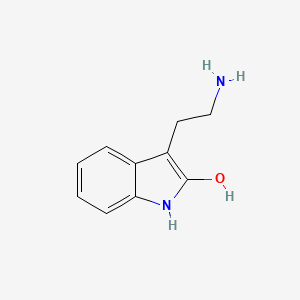
![4-fluoro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B14155910.png)
